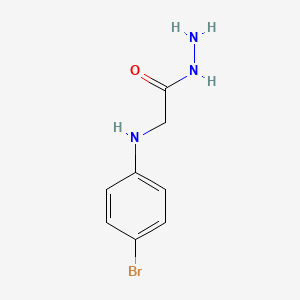

2-(4-Bromoanilino)acetohydrazide

Description

The exact mass of the compound 2-(4-Bromoanilino)acetohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromoanilino)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromoanilino)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromoanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIBZWJZTOZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307179 | |

| Record name | 2-(4-bromoanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-33-7 | |

| Record name | NSC190330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromoanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromoanilino)acetohydrazide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromoanilino)acetohydrazide, a versatile synthetic intermediate with significant potential in medicinal chemistry. While primarily utilized as a scaffold for the synthesis of a diverse range of biologically active heterocyclic compounds, this guide will delve into the core attributes of the parent molecule itself. We will cover its detailed synthesis, physicochemical characterization, and explore its latent biological activities by examining the established properties of its derivatives. Furthermore, this guide will equip researchers with the necessary experimental protocols to evaluate its potential cytotoxic and antimicrobial efficacy, paving the way for future drug discovery and development endeavors.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] At the heart of many of these derivatives lies the 2-(4-Bromoanilino)acetohydrazide core. This molecule serves as a crucial building block, offering a reactive hydrazide moiety that can be readily condensed with various aldehydes and ketones to generate a library of novel chemical entities. The presence of the 4-bromoaniline group also plays a significant role in the overall biological activity of the resulting molecules, with studies suggesting that halogen substituents can enhance antimicrobial efficacy.[2]

This guide will provide a detailed examination of 2-(4-Bromoanilino)acetohydrazide, from its fundamental synthesis to its potential as a bioactive agent.

Synthesis and Characterization

The synthesis of 2-(4-Bromoanilino)acetohydrazide is a two-step process commencing with the N-alkylation of p-bromoaniline, followed by hydrazinolysis of the resulting ester.

Synthesis Pathway

Caption: Synthesis of 2-(4-Bromoanilino)acetohydrazide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-bromoanilino)acetate

-

To a solution of p-bromoaniline (13.9 g, 0.1 mol) in dry acetone, add ethyl chloroacetate (12.25 ml, 0.1 mol) and anhydrous potassium carbonate (19.5 g, 0.15 mol).

-

Reflux the reaction mixture on a water bath at 70°C for 24 hours.

-

After cooling, filter the mixture to remove inorganic salts.

-

Remove the excess acetone from the filtrate by distillation.

-

Recrystallize the resulting solid from ethanol to obtain ethyl 2-(4-bromoanilino)acetate.

Step 2: Synthesis of 2-(4-Bromoanilino)acetohydrazide

-

In a round-bottom flask, dissolve ethyl 2-(4-bromoanilino)acetate (12.9 g, 0.05 mol) in ethanol (100 ml).

-

Add hydrazine hydrate (2.4 ml, 99%, 0.075 mol) to the solution.

-

Reflux the mixture on a water bath for 6 hours.

-

Distill off the excess ethanol.

-

Upon cooling, white, needle-like crystals of 2-(4-bromoanilino)acetohydrazide will separate out.

-

Collect the crystals by filtration and recrystallize from ethanol.

Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN₃O | Calculated |

| Molecular Weight | 244.09 g/mol | Calculated |

| Melting Point | 184-186°C | |

| Appearance | White, needle-like crystals |

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3374: N-H stretching

-

2902: C-H stretching

-

1640: C=O (amide) stretching

-

600: C-Br stretching

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):

-

9.5 (1H, s): -CONH-

-

8.5 (1H, s): Ar-NH-

-

6.4-7.1 (4H, m): Aromatic protons

-

4.15-4.2 (2H, s): -NH₂

-

3.84 (2H, s): -CH₂-

Biological Activities and Potential Mechanisms of Action

While direct biological activity data for 2-(4-Bromoanilino)acetohydrazide is limited in the literature, the extensive research on its derivatives provides strong evidence for its potential as a bioactive scaffold. Its derivatives have demonstrated a wide range of activities, including antibacterial, antifungal, and anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of hydrazone derivatives is significantly influenced by the nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the bromo group in the core molecule, has been associated with enhanced antibacterial activity.[2] This suggests that the 4-bromoaniline moiety in 2-(4-Bromoanilino)acetohydrazide is a key contributor to the potential bioactivity of its derivatives.

Potential Mechanisms of Action

Based on the known mechanisms of related hydrazide and hydrazone compounds, the potential biological activities of 2-(4-Bromoanilino)acetohydrazide could be attributed to several mechanisms:

-

Antimicrobial Activity: Hydrazone derivatives are proposed to inhibit essential enzymes in microorganisms, such as DNA gyrase, which is crucial for bacterial DNA replication.[3] They may also disrupt the integrity of the fungal cell membrane.

-

Anticancer Activity: Structurally related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3] Some hydrazide-containing molecules are known to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow.[3]

Caption: Potential mechanisms of action for derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the intrinsic biological activity of 2-(4-Bromoanilino)acetohydrazide, standardized in vitro assays are essential. The following are detailed protocols for evaluating its cytotoxicity and antimicrobial activity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: [5]

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-(4-Bromoanilino)acetohydrazide in the appropriate cell culture medium. Add the different concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a further 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Caption: Workflow for MIC determination.

-

Compound Preparation: Prepare a stock solution of 2-(4-Bromoanilino)acetohydrazide in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

2-(4-Bromoanilino)acetohydrazide is a synthetically accessible and versatile intermediate with considerable, yet largely untapped, potential in drug discovery. While its primary role to date has been as a scaffold for more complex molecules, the structural features of the core itself, particularly the bromoaniline moiety, suggest intrinsic biological activity. The protocols detailed in this guide provide a clear pathway for researchers to systematically evaluate the cytotoxic and antimicrobial properties of 2-(4-Bromoanilino)acetohydrazide. Further investigation into this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: Not available)

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

-

New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. PubMed. (URL: [Link])

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. (URL: [Link])

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. (URL: [Link])

-

MIC Determination. EUCAST. (URL: [Link])

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed. (URL: [Link])

-

ACETIC ACID, ((4-BROMO-alpha-MORPHOLINO-o-TOLYL)OXY)-, HYDRAZIDE. MolForge. (URL: [Link])

- Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (URL: Not available)

- SYNTHESIS AND CYTOTOXICITY PROPERTIES OF SOME NOVEL FUNCTIONALIZED 2-{2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]. (URL: Not available)

-

(PDF) Evaluation of In Vitro Antidiabetic Activity of Synthesized Acetohydrazide Compounds. (URL: [Link])

-

2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951. PubChem. (URL: [Link])

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (URL: [Link])

-

CID 40822099 | C22H24BrN4O+. PubChem. (URL: [Link])

-

ACETHYDRAZIDE FOR SYNTHESIS. Loba Chemie. (URL: [Link])

-

(PDF) In-vitro Anti-inflammatory Activity Of 2-Amino-3-(Substituted Benzylidinecarbohydrazide)-4,5,6,7-Tetrahydrobenzo thiophenes. ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. (URL: [Link])

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1). Cheméo. (URL: [Link])

-

In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. Biomedicine and Chemical Sciences. (URL: [Link])

-

Acetohydrazide. PMC. (URL: [Link])

-

Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of some new acrylohydrazide, 2-oxo-1,2-dihydropyridine, bispyridine and chromene derivatives as potent antimicrobial agents. Der Pharma Chemica. (URL: [Link])

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. clyte.tech [clyte.tech]

- 5. atcc.org [atcc.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. EUCAST: MIC Determination [eucast.org]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

An In-Depth Technical Guide to 2-(4-Bromoanilino)acetohydrazide: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromoanilino)acetohydrazide is a versatile chemical intermediate that serves as a crucial scaffold in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, and a thorough analysis of its spectral characteristics. Furthermore, it delves into the burgeoning interest in this molecule and its derivatives as potential therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical methodologies.

Introduction: The Significance of the Hydrazide Moiety in Medicinal Chemistry

The hydrazide functional group is a cornerstone in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, characterized by the -C(=O)NHNH- linkage, allow it to act as a versatile pharmacophore and a key building block for various heterocyclic systems. Hydrazides and their subsequent derivatives, hydrazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The ability of the hydrazide moiety to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial to its biological efficacy, enabling it to bind to the active sites of various enzymes and receptors.

2-(4-Bromoanilino)acetohydrazide, in particular, has emerged as a compound of interest due to the synergistic combination of the reactive acetohydrazide group and the 4-bromoaniline moiety. The presence of the bromine atom, a halogen, can enhance the lipophilicity of molecules, potentially improving their ability to cross biological membranes. Furthermore, the aniline backbone provides a rigid framework that can be readily functionalized to explore structure-activity relationships. This guide will focus on the synthesis, structural elucidation, and potential applications of this important chemical entity.

Synthesis of 2-(4-Bromoanilino)acetohydrazide: A Two-Step Approach

The synthesis of 2-(4-Bromoanilino)acetohydrazide is a well-established two-step process that begins with the N-alkylation of 4-bromoaniline, followed by the hydrazinolysis of the resulting ester. This method is efficient and yields the desired product in good purity.

Step 1: Synthesis of Ethyl 2-(4-bromoanilino)acetate

The first step involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable organic solvent like dry acetone.

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in dry acetone (200 mL).

-

The reaction mixture is refluxed with stirring for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude ethyl 2-(4-bromoanilino)acetate.

-

The crude product is then purified by recrystallization from ethanol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent the hydrolysis of ethyl chloroacetate and the product ester.

-

Weak Base: Potassium carbonate is a sufficiently strong base to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate, but it is mild enough to avoid significant side reactions.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Step 2: Synthesis of 2-(4-Bromoanilino)acetohydrazide

The second step is the hydrazinolysis of the synthesized ethyl 2-(4-bromoanilino)acetate using hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(4-bromoanilino)acetate (0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 0.075 mol) to the solution.

-

Reflux the mixture for 6 hours.

-

After reflux, the excess ethanol is removed by distillation.

-

Upon cooling, white, needle-like crystals of 2-(4-bromoanilino)acetohydrazide will precipitate.

-

The crystals are collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol[2].

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide.

-

Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate and its boiling point is suitable for the reaction to proceed at a reasonable rate.

Synthesis Workflow Diagram:

Caption: Workflow for the two-step synthesis of 2-(4-Bromoanilino)acetohydrazide.

Structural Elucidation and Physicochemical Properties

The definitive structure of 2-(4-Bromoanilino)acetohydrazide is confirmed through a combination of spectroscopic techniques and can be further understood by comparison with crystallographic data of similar molecules.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3374 | N-H stretching (aniline and hydrazide) |

| ~2902 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (amide I band) |

| ~600 | C-Br stretching |

Table 1: Key IR absorption bands for 2-(4-Bromoanilino)acetohydrazide[2].

The presence of a strong absorption band around 1640 cm⁻¹ is characteristic of the carbonyl group in the hydrazide moiety. The broad band around 3374 cm⁻¹ corresponds to the N-H stretching vibrations of both the aniline and hydrazide groups, indicating intermolecular hydrogen bonding in the solid state.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -CONH - |

| ~8.5 | Singlet | 1H | Ar-NH - |

| ~6.4-7.1 | Multiplet | 4H | Aromatic protons |

| ~4.2 | Singlet | 2H | -NH₂ |

| ~3.84 | Singlet | 2H | -CH₂ - |

Table 2: ¹H NMR spectral data for 2-(4-Bromoanilino)acetohydrazide[2].

The downfield singlet at approximately 9.5 ppm is characteristic of the amide proton of the hydrazide. The aromatic protons appear as a multiplet in the range of 6.4-7.1 ppm, consistent with a disubstituted benzene ring. The singlets at ~4.2 and ~3.84 ppm correspond to the terminal NH₂ protons of the hydrazide and the methylene protons, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Carbon Atom | Expected Chemical Shift (δ ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic (C-Br) | 110-120 |

| Aromatic (C-N) | 140-150 |

| Aromatic (C-H) | 115-135 |

| Methylene (-CH₂-) | 45-55 |

Table 3: Predicted ¹³C NMR chemical shifts for 2-(4-Bromoanilino)acetohydrazide.

Mass Spectrometry (MS):

Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak. The presence of bromine would result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pattern:

Caption: Plausible mass spectrometry fragmentation pathway for 2-(4-Bromoanilino)acetohydrazide.

Structural Insights from X-ray Crystallography of Analogs

While a crystal structure for 2-(4-bromoanilino)acetohydrazide was not found in the searched literature, the crystal structure of the closely related compound, 2-(4-bromophenyl)acetohydrazide, provides valuable insights into the probable solid-state conformation and intermolecular interactions. In this analog, the molecule is not planar, with the bromophenyl ring and the hydrazide moiety oriented at a significant dihedral angle. The crystal packing is dominated by a network of N-H···O and N-H···N hydrogen bonds, forming chains and sheets. It is highly probable that 2-(4-bromoanilino)acetohydrazide adopts a similar non-planar conformation and exhibits extensive hydrogen bonding in the solid state, which would be consistent with its crystalline nature and relatively high melting point.

Applications in Drug Discovery and Development

2-(4-Bromoanilino)acetohydrazide is a valuable precursor for the synthesis of various heterocyclic compounds with promising pharmacological activities. Its derivatives have been extensively investigated for their antimicrobial and anticancer potential.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities. The -C(=O)NHN=CH- pharmacophore is believed to be crucial for their biological action. Derivatives of 2-(4-bromoanilino)acetohydrazide, such as Schiff bases formed by condensation with various aldehydes and ketones, have been synthesized and evaluated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. Hydrazide derivatives have shown promise in this area, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of topoisomerase enzymes, and disruption of cell cycle progression. Recent studies on acetohydrazides have shown their potential to activate caspases, key enzymes in the apoptotic pathway[3]. The 4-bromoaniline moiety in 2-(4-bromoanilino)acetohydrazide provides a scaffold that can be further modified to optimize anticancer efficacy and selectivity.

Potential Mechanism of Action for Derivatives:

Caption: Simplified representation of a potential mechanism of action for hydrazide derivatives in cancer cells.

Conclusion and Future Perspectives

2-(4-Bromoanilino)acetohydrazide is a synthetically accessible and highly versatile molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group make it an ideal starting material for the generation of diverse chemical libraries for drug screening. While much of the current research has focused on its derivatives, the inherent structural features of the parent molecule itself may warrant further investigation for intrinsic biological activity. Future research should aim to fully characterize the physicochemical and pharmacological properties of 2-(4-bromoanilino)acetohydrazide, including a comprehensive evaluation of its own antimicrobial and cytotoxic potential. The development of more efficient and environmentally friendly synthetic routes would also be of great value. As our understanding of the structure-activity relationships of hydrazide-containing compounds continues to grow, 2-(4-bromoanilino)acetohydrazide is poised to remain a relevant and valuable tool in the quest for new and effective therapeutic agents.

References

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Vertex AI Search.

-

Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. (2016, December 15). PubMed. Retrieved from [Link]

-

in-vitro investigation of anticancer activity of 2-bromo- n-(4-sulfamoyl phenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Show the products from reaction of p -bromoaniline with the following reagents. (n.d.). Vaia. Retrieved from [Link]

-

New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. (2020, March 15). PubMed. Retrieved from [Link]

-

Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2025, February 12). Beilstein Journals. Retrieved from [Link]

-

A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal. Retrieved from [Link]

-

Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. (2017, April 26). San Diego State University Digital Collections. Retrieved from [Link]

-

Proposed reaction mechanism for light promoted N-alkylation of... (n.d.). ResearchGate. Retrieved from [Link]

-

Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 2-acetyl-3-(4-bromoanilino)butanoate. (n.d.). PMC. Retrieved from [Link]

-

2-(4-Bromophenyl)acetohydrazide. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021, August 8). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved from [Link]

-

In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

P-Bromoaniline Lab Handout. (n.d.). Scribd. Retrieved from [Link]

-

i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in... (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2021, December 25). MDPI. Retrieved from [Link]

-

Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2010, May 17). MDPI. Retrieved from [Link]

- A kind of preparation method of ethyl hydrazinoacetate hydrochloride. (n.d.). Google Patents.

Sources

- 1. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Mechanistic Evaluation of 2-(4-Bromoanilino)acetohydrazide: A Technical Guide for Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive, step-by-step technical methodology for the synthesis of 2-(4-Bromoanilino)acetohydrazide. Designed for process chemists and medicinal researchers, this guide moves beyond static protocols to explore the thermodynamic and kinetic drivers of the reaction. By detailing the two-step sequence—nucleophilic N-alkylation followed by hydrazinolysis—we establish a self-validating experimental framework that ensures high yield, purity, and reproducibility.

Part 1: Strategic Importance in Medicinal Chemistry

Arylaminoacetohydrazides are privileged scaffolds in modern drug discovery. They serve as critical versatile intermediates for the synthesis of downstream heterocyclic pharmacophores, including 1,3,4-oxadiazoles, Schiff bases, and thiazolidinones[1]. These downstream derivatives are heavily investigated for their potent biological activities, most notably as selective COX-2 inhibitors, anticancer agents, and antimicrobial therapeutics[1]. The incorporation of the para-bromo substituent on the aniline ring specifically enhances lipophilicity and provides a highly reactive vector for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling) during late-stage functionalization.

Part 2: Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of 2-(4-Bromoanilino)acetohydrazide yields two primary precursors: 4-bromoaniline and hydrazine hydrate, linked via a two-carbon acetate bridge.

-

Disconnection 1 (Hydrazide C-N Bond): Cleavage of the hydrazide bond leads back to an intermediate ester, ethyl 2-(4-bromoanilino)acetate.

-

Disconnection 2 (Amine C-C Bond): Cleavage of the α -amino ester bond identifies 4-bromoaniline and ethyl bromoacetate as the commercially available starting materials.

Ethyl bromoacetate is explicitly selected over ethyl chloroacetate because the bromide ion is a superior leaving group, lowering the activation energy required for the SN2 transition state and ensuring rapid alkylation at lower temperatures[2].

Figure 1: Two-step synthetic workflow for 2-(4-Bromoanilino)acetohydrazide.

Part 3: Step-by-Step Experimental Methodology

This section outlines the self-validating protocols for both synthetic phases, emphasizing the mechanistic causality behind each reagent and condition.

Phase 1: Synthesis of Ethyl 2-(4-bromoanilino)acetate (N-Alkylation)

Mechanistic Causality: 4-Bromoaniline is a moderate nucleophile due to the electron-withdrawing nature of the bromine atom. To achieve efficient alkylation, anhydrous potassium carbonate ( K2CO3 ) is utilized. K2CO3 acts as a mild, non-nucleophilic base that effectively scavenges the generated hydrobromic acid ( HBr ) without hydrolyzing the ester product—a common side reaction if stronger bases like NaOH are used[2]. Dimethylformamide (DMF) or acetone is used as a polar aprotic solvent to solvate the cation and leave the nucleophile exposed, accelerating the SN2 kinetics.

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: Dissolve 4-bromoaniline (10.0 g, 58.1 mmol, 1.0 eq) in 50 mL of anhydrous DMF. Add finely powdered anhydrous K2CO3 (12.0 g, 87.2 mmol, 1.5 eq).

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl bromoacetate (10.6 g, 63.9 mmol, 1.1 eq) dropwise over 15 minutes to prevent uncontrolled exotherms and minimize dialkylation.

-

Reaction: Remove the ice bath and heat the mixture to 60 °C for 12–16 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1 v/v).

-

Workup: Once the starting material is consumed, pour the mixture into 200 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

-

Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Synthesis of 2-(4-Bromoanilino)acetohydrazide (Hydrazinolysis)

Mechanistic Causality: The conversion of the intermediate ester to the target hydrazide relies on the α -effect of hydrazine hydrate[3]. The adjacent electronegative nitrogen atom donates electron density, making hydrazine a significantly stronger nucleophile than typical primary amines. Ethanol is chosen as the solvent to create a self-purifying system: the starting ester is highly soluble in ethanol, whereas the resulting highly polar hydrazide product exhibits poor solubility at low temperatures. This allows the product to spontaneously precipitate upon cooling, driving the equilibrium forward and eliminating the need for column chromatography[3].

Protocol:

-

Setup: Transfer the crude ethyl 2-(4-bromoanilino)acetate (approx. 50 mmol, 1.0 eq) to a 250 mL round-bottom flask.

-

Dissolution: Dissolve the ester in 60 mL of absolute ethanol.

-

Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 12.5 g, 200 mmol, 4.0 eq). The excess hydrazine is critical to prevent the formation of symmetric 1,2-diacylhydrazines.

-

Reaction: Reflux the mixture at 80 °C for 4–6 hours. Monitor the complete consumption of the ester via TLC (Dichloromethane:Methanol, 9:1 v/v).

-

Isolation (Self-Validation): Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours. A dense white to off-white precipitate of the target hydrazide will form.

-

Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol ( 2×15 mL) to remove unreacted hydrazine, and dry under high vacuum to afford pure 2-(4-Bromoanilino)acetohydrazide.

Part 4: Quantitative Data & Analytical Characterization

To confirm the structural integrity of the synthesized 2-(4-Bromoanilino)acetohydrazide, the following analytical profile is expected. The data is summarized for rapid verification against experimental outputs.

| Analytical Technique | Target Signal / Parameter | Structural Assignment |

| 1H NMR (DMSO-d6) | ~9.10 ppm (s, 1H) | Hydrazide -NH-NH 2 |

| ~7.25 ppm (d, J=8.5 Hz, 2H) | Aromatic protons (ortho to Br) | |

| ~6.50 ppm (d, J=8.5 Hz, 2H) | Aromatic protons (ortho to NH) | |

| ~6.10 ppm (t, 1H) | Secondary amine (-NH-CH 2 ) | |

| ~4.25 ppm (br s, 2H) | Hydrazide terminal -NH 2 | |

| ~3.65 ppm (d, J=6.0 Hz, 2H) | Methylene bridge (-CH 2 -) | |

| 13C NMR (DMSO-d6) | ~170.5 ppm | Carbonyl carbon (C=O) |

| ~147.0 ppm | Aromatic C-N | |

| ~131.5 ppm | Aromatic C-H (ortho to Br) | |

| ~114.5 ppm | Aromatic C-H (ortho to NH) | |

| ~107.5 ppm | Aromatic C-Br | |

| ~45.0 ppm | Methylene carbon (-CH 2 -) | |

| FT-IR (KBr pellet) | 3320, 3250 cm⁻¹ | N-H stretches (amine and hydrazide) |

| 1665 cm⁻¹ | Amide I band (C=O stretch) | |

| ESI-MS (Positive) | m/z 244.0, 246.0 | [M+H]+ (1:1 isotopic ratio for 79Br/81Br) |

Conclusion

The synthesis of 2-(4-Bromoanilino)acetohydrazide via a two-step N-alkylation and hydrazinolysis sequence provides a robust, scalable, and self-purifying pathway. By strictly controlling the electrophilic addition temperature and leveraging the differential solubility of the hydrazide product in ethanol, researchers can reliably produce this critical intermediate for advanced medicinal chemistry applications.

References[1] Alshaye N. A., et al. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny." Molecules (MDPI) / PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10974637/[2] Nazarian A., et al. "Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study." BMC Chemistry / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[3] BenchChem Technical Support Team. "Phenylpiracetam Hydrazide - CAS 77472-71-0 | Supplier." BenchChem. URL: https://www.benchchem.com/

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpiracetam Hydrazide - CAS 77472-71-0|Supplier [benchchem.com]

A Technical Guide to the Selection of Starting Materials for the Synthesis of 2-(4-Bromoanilino)acetohydrazide

Executive Summary

2-(4-Bromoanilino)acetohydrazide is a valuable chemical intermediate, serving as a foundational building block for the synthesis of various heterocyclic compounds, including those with potential pharmacological activities like 1,3,4-oxadiazole analogs.[1][2] The efficiency, safety, and scalability of its synthesis are critically dependent on the judicious selection of starting materials and the chosen synthetic pathway. This guide provides an in-depth analysis of the two primary synthetic routes to 2-(4-Bromoanilino)acetohydrazide, offering a detailed examination of the core starting materials, their respective roles, and the causality behind protocol choices. We present validated, step-by-step experimental protocols and a comparative analysis to empower researchers in making informed decisions for process optimization and development.

Introduction to Synthetic Strategy

The molecular architecture of 2-(4-Bromoanilino)acetohydrazide consists of three key fragments: a 4-bromoaniline core, a two-carbon acetyl linker, and a terminal hydrazide group. Retrosynthetic analysis reveals two logical and industrially relevant pathways, primarily differing in the nature of the two-carbon electrophile used and the sequence of bond formation.

-

Route A: N-Alkylation followed by Hydrazinolysis. This pathway involves the initial formation of an ester intermediate, ethyl 2-(4-bromoanilino)acetate, which is subsequently converted to the target hydrazide.

-

Route B: N-Acylation followed by Nucleophilic Substitution. This alternative route begins with the formation of a haloacetamide intermediate, 2-chloro-N-(4-bromophenyl)acetamide, which then reacts with hydrazine to yield the final product.

The choice between these routes has significant implications for reaction conditions, reagent handling, and impurity profiles. The following diagram provides a high-level overview of these competing strategies.

Caption: High-level overview of the two primary synthetic pathways.

In-Depth Analysis of Key Starting Materials

The success of the synthesis hinges on understanding the properties and reactivity of three primary components.

The Arylamine Core: 4-Bromoaniline

4-Bromoaniline serves as the nucleophilic backbone of the target molecule. It is a commercially available crystalline solid.[3]

| Property | Value |

| Molecular Formula | C₆H₆BrN |

| Molar Mass | 172.025 g·mol⁻¹[3] |

| Melting Point | 60-64 °C[3] |

| Appearance | White to yellowish crystalline solid[4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether[5] |

Causality in Synthesis: The amino group (-NH₂) on the aniline ring is the reactive site. Its nucleophilicity is sufficient to attack the electrophilic carbon of either the haloacetate ester (Route A) or the haloacetyl chloride (Route B). The para-bromo substituent is a key functionality, retained in the final product for subsequent synthetic modifications, but its electron-withdrawing nature slightly deactivates the amino group compared to aniline itself.

Procurement and Quality: Commercially, 4-bromoaniline can be synthesized by the direct bromination of aniline (often with protection of the amino group) or by the reduction of 4-nitrobromobenzene.[5][6] For laboratory purposes, it is readily available from major chemical suppliers. Purity should be ≥98% to avoid side reactions from isomeric or unbrominated aniline impurities.

Safety Considerations: 4-Bromoaniline is toxic and a potential irritant to skin, eyes, and the respiratory tract.[4][5] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

The Two-Carbon Linker: Electrophilic Reagents

The choice of the two-carbon electrophile defines the synthetic route.

Ethyl chloroacetate and its bromo-analogue are common choices for N-alkylation.

| Reagent | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | Key Consideration |

| Ethyl Chloroacetate | 122.55 | 144-146 | Lower cost, moderate reactivity |

| Ethyl Bromoacetate | 167.00 | 159 | Higher reactivity, higher cost, lachrymator[7] |

Mechanistic Insight: This reaction is a classic nucleophilic substitution (Sₙ2). The aniline nitrogen attacks the carbon bearing the halogen, displacing it. A base, typically a mild inorganic base like anhydrous potassium carbonate (K₂CO₃), is essential.[1] Its role is to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, preventing it from protonating the starting 4-bromoaniline, which would render the amine non-nucleophilic and halt the reaction.

Chloroacetyl chloride is a bifunctional compound, possessing two electrophilic sites.[8]

| Reagent | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | Key Consideration |

| Chloroacetyl Chloride | 112.94 | 106 | Highly reactive, moisture-sensitive, lachrymator[8] |

| Bromoacetyl Chloride | 157.39 | 127-130 | Extremely reactive, often preferred for less reactive amines[9] |

Mechanistic Insight: The reaction with 4-bromoaniline is a nucleophilic acyl substitution. The amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is significantly faster and more exothermic than attacking the alkyl halide of an ester. The subsequent loss of a chloride ion forms the stable amide intermediate. A tertiary amine base like triethylamine (TEA) or pyridine is used as an acid scavenger.[10]

The Hydrazide Source: Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·H₂O) is the universal reagent for introducing the terminal -NHNH₂ functionality in the final step of both routes.

Role in Synthesis:

-

In Route A: It acts as a potent nucleophile in the hydrazinolysis of the ethyl 2-(4-bromoanilino)acetate intermediate. The reaction involves the attack of hydrazine on the ester carbonyl, leading to the formation of the more stable hydrazide and the elimination of ethanol.[1][11]

-

In Route B: It functions as a nucleophile to displace the chloride from the α-carbon of the 2-chloro-N-(4-bromophenyl)acetamide intermediate.

Procurement and Quality: It is commonly available in various concentrations (e.g., 80-99%). For laboratory-scale synthesis, a slight molar excess (1.5 equivalents) is typically sufficient to drive the reaction to completion.[1][12]

Safety Considerations: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. All manipulations must be performed within a fume hood using appropriate PPE.

Recommended Synthetic Protocols

The following protocols are designed as self-validating systems, incorporating stoichiometric rationale and detailed procedural steps based on established literature.

Protocol for Route A: Via Ester Intermediate

This two-step process is reliable and utilizes moderately reactive reagents.[1]

Caption: Experimental workflow for the N-Alkylation/Hydrazinolysis pathway (Route A).

Methodology for Step 1: Synthesis of ethyl-2-(4-bromophenylamino) acetate [1]

-

To a round-bottom flask, add 4-bromoaniline (17.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and dry acetone (150 mL).

-

Stir the suspension and add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70°C) for 24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the acetone from the filtrate by rotary evaporation.

-

The resulting solid crude product is then purified by recrystallization from ethanol to yield the ester intermediate.

Methodology for Step 2: Synthesis of 2-(4-bromophenylamino) acetohydrazide [1]

-

In a round-bottom flask, dissolve the ester intermediate (12.9 g, 0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 3.75 g, 0.075 mol).

-

Reflux the mixture for 6 hours.

-

After reflux, remove the excess ethanol by distillation.

-

Cool the concentrated mixture in an ice bath. The product will crystallize as white needles.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from ethanol if further purification is needed.

Protocol for Route B: Via Amide Intermediate

This route is often faster due to the high reactivity of the acyl chloride but requires more careful handling of the reagents.[10]

Caption: Experimental workflow for the N-Acylation/Substitution pathway (Route B).

Methodology for Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide [10]

-

In a round-bottom flask, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in dichloromethane (50 mL).

-

Add triethylamine (2.91 g, 28.74 mmol) and cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm slowly to room temperature and stir for 16 hours.

-

Dilute the mixture with additional dichloromethane (100 mL).

-

Transfer to a separatory funnel and wash twice with 1N HCl (50 mL each) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloroacetamide intermediate.

Methodology for Step 2: Synthesis of 2-(4-Bromoanilino)acetohydrazide

-

Dissolve the crude N-(4-bromophenyl)-2-chloroacetamide from the previous step in ethanol (100 mL).

-

Add hydrazine hydrate (2.2 molar equivalents) to the solution.

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-(4-Bromoanilino)acetohydrazide.

Comparative Analysis and Recommendations

| Parameter | Route A (N-Alkylation/Hydrazinolysis) | Route B (N-Acylation/Substitution) | Expert Commentary |

| Reagent Hazard | Moderate. Ethyl chloroacetate is less hazardous than acyl chlorides. K₂CO₃ is a mild base. | High. Chloroacetyl chloride is highly reactive, corrosive, and a lachrymator. Requires anhydrous conditions.[8] | Route A is significantly safer for standard laboratory settings and requires less stringent handling protocols. |

| Reaction Conditions | Higher temperatures and longer reaction times (24h + 6h).[1] | Milder temperatures for acylation (0°C to RT), but requires careful control of addition. Shorter overall time.[10] | Route B offers a faster synthesis but demands more precise control over the initial exothermic acylation step. |

| Base Selection | Mild inorganic base (K₂CO₃). Easy to remove by filtration. | Organic base (Triethylamine). Must be removed by acidic wash during work-up. | The solid base in Route A simplifies purification, avoiding liquid-liquid extractions to remove base-related salts. |

| Potential Impurities | Dialkylation of aniline (minor). Unreacted starting materials. | Diacylation (unlikely). Reaction at the α-carbon of the intermediate with the base. | Both routes can be optimized for high purity. The work-up in Route B is crucial for removing the triethylamine hydrochloride salt. |

| Overall Yield | Generally good to high yields reported in literature. | High yields are achievable, often >90% for the acylation step.[10] | Both routes are efficient. The choice often comes down to safety, equipment, and time constraints rather than yield alone. |

Recommendation:

For most academic and early-stage research applications, Route A is the recommended pathway . Its superior safety profile, the use of a mild and easily removable base, and less stringent reaction conditions outweigh the disadvantage of a longer reaction time.

Route B is a viable and rapid alternative, particularly for scale-up operations where reaction time is a critical economic factor and where facilities are well-equipped to handle highly reactive and corrosive acyl chlorides.

References

-

4-Bromoaniline - Wikipedia. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]

-

The reaction of ester 1 with hydrazine hydrate. - ResearchGate. [Link]

-

The Reaction of α-Acylsuccinic Esters With Hydrazine. Journal of the American Chemical Society. [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]

- CN103408454A - Preparation method of hydrazide compound - Google P

-

Carbazic acid, ethyl ester - Organic Syntheses Procedure. [Link]

-

Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

-

Acetic acid, bromo-, ethyl ester - Organic Syntheses Procedure. [Link]

-

Chloroacetyl chloride - Wikipedia. [Link]

- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides - Google P

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 4. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

Methodological & Application

Application Note: Protocol for Synthesizing Derivatives of 2-(4-Bromoanilino)acetohydrazide

Introduction & Scope

The 2-(4-bromoanilino)acetohydrazide scaffold is a highly versatile intermediate in medicinal chemistry, serving as a foundational building block for synthesizing diverse bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones. The presence of the para-bromo substituent on the aniline ring enhances the lipophilicity of the resulting derivatives, frequently improving target binding affinity in antimicrobial and anticancer drug discovery programs.

This technical guide provides a comprehensive, self-validating protocol for the synthesis of the core acetohydrazide and its subsequent derivatization, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Experimental Design

To ensure high yields and purity, the synthesis is designed around a robust two-step pathway followed by targeted derivatization. Understanding the chemical causality of these steps is critical for troubleshooting and optimization.

-

Step 1: N-Alkylation (Esterification): 4-Bromoaniline is a relatively weak nucleophile due to the electron-withdrawing inductive effect of the bromine atom and the delocalization of the nitrogen lone pair into the aromatic ring. To drive the nucleophilic attack on ethyl bromoacetate, the reaction is refluxed in the presence of an acid scavenger, typically anhydrous potassium carbonate ( K2CO3 ). The base neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine, which would otherwise halt the nucleophilic substitution 1.

-

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution): The conversion of the ethyl ester to the hydrazide requires hydrazine hydrate. Absolute ethanol is strictly utilized as the solvent to prevent the competitive hydrolysis of the ester intermediate back to a carboxylic acid (which would resist nucleophilic attack). An excess of hydrazine (1.5 to 2.0 equivalents) is used to drive the equilibrium forward and prevent secondary condensation reactions where the newly formed hydrazide might attack another ester molecule 2.

-

Step 3: Derivatization (Schiff Base Formation): When synthesizing hydrazone derivatives via condensation with aromatic aldehydes, a catalytic amount of glacial acetic acid is introduced. The acid acts as a Brønsted catalyst, selectively protonating the carbonyl oxygen of the aldehyde to increase the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the terminal primary amine of the hydrazide. Excessive acid must be avoided, as it will protonate the hydrazide, rendering it non-nucleophilic 3.

Synthetic Workflow Visualization

Synthetic workflow for 2-(4-bromoanilino)acetohydrazide and its bioactive derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-bromoanilino)acetate

-

Preparation: Charge a dry 250 mL round-bottom flask with 4-bromoaniline (10.0 mmol, 1.72 g) and anhydrous K2CO3 (15.0 mmol, 2.07 g) in 50 mL of absolute ethanol (or acetone).

-

Addition: Place the flask in an ice bath. Add ethyl bromoacetate (11.0 mmol, 1.22 mL) dropwise over 15 minutes under continuous magnetic stirring to control the initial exothermic reaction.

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (75-80 °C) for 6–8 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The reaction is complete when the lower Rf spot of 4-bromoaniline disappears.

-

Workup: Filter the hot mixture to remove inorganic salts ( KBr and unreacted K2CO3 ). Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from cold ethanol to yield the pure ester.

Protocol B: Synthesis of 2-(4-bromoanilino)acetohydrazide

-

Preparation: Dissolve the synthesized ethyl 2-(4-bromoanilino)acetate (8.0 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (99%, 16.0 mmol, ~0.78 mL) dropwise. (Caution: Hydrazine is highly toxic and volatile; perform strictly inside a fume hood).

-

Reflux: Heat the reaction mixture to reflux for 4–5 hours 2.

-

Validation Checkpoint: Perform FT-IR analysis on an aliquot. Successful conversion is validated by the disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the emergence of the amide I band (~1660 cm⁻¹) alongside distinct N−H stretching bands (3200-3300 cm⁻¹).

-

Workup: Cool the mixture to 0-5 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove unreacted hydrazine, and recrystallize from an ethanol-water mixture.

Protocol C: Derivatization to N'-arylidene-2-(4-bromoanilino)acetohydrazide

-

Preparation: Dissolve 2-(4-bromoanilino)acetohydrazide (2.0 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Add the selected aromatic aldehyde (e.g., benzaldehyde, 2.0 mmol) followed by 2-3 drops of glacial acetic acid to activate the carbonyl carbon 3.

-

Reflux: Stir and reflux the mixture for 2–3 hours. The formation of the Schiff base often results in a visible color change (usually to yellow/orange) and precipitation.

-

Workup: Cool to room temperature. Filter the precipitated hydrazone, wash with cold ethanol, and dry under a vacuum.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative parameters and validation metrics for the core scaffold and its standard derivatives to ensure reproducibility across laboratories.

| Compound | Reaction Time (h) | Expected Yield (%) | Melting Point (°C) | TLC Mobile Phase | Expected TLC Rf |

| Ethyl 2-(4-bromoanilino)acetate | 6 - 8 | 82 - 85 | 55 - 57 | Hexane:EtOAc (2:1) | 0.65 |

| 2-(4-Bromoanilino)acetohydrazide | 4 - 5 | 78 - 80 | 142 - 144 | Hexane:EtOAc (1:2) | 0.35 |

| Hydrazone (Benzaldehyde derivative) | 2 - 3 | 85 - 88 | 210 - 212 | Hexane:EtOAc (1:1) | 0.50 |

| 1,3,4-Oxadiazole (CS₂ derivative) | 8 - 10 | 65 - 70 | 198 - 200 | Hexane:EtOAc (1:1) | 0.45 |

References

- Acetohydrazide derivatives are potent biologically active compounds. CABI Digital Library.

- Acetohydrazide-D3 chemical properties and structure (Representative Synthesis of a Hydrazide from an Ester). BenchChem.

- Scheme-1: Outline for synthesis of N'-Substitutedbenzylidene-2-(2,4-dimethylphenoxy)acetatohydrazide. ResearchGate.

Sources

applications of 2-(4-Bromoanilino)acetohydrazide in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of 2-(4-Bromoanilino)acetohydrazide

Introduction: The Role of the Hydrazide Scaffold in Drug Discovery

Hydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their versatile reactivity and broad spectrum of biological activities.[1] This functional group serves as a crucial building block, or synthon, for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. These derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among others.[1][2][3]

Within this valuable class of molecules, 2-(4-Bromoanilino)acetohydrazide stands out as a particularly useful intermediate. The presence of the bromoaniline moiety combined with the reactive acetohydrazide group provides a unique scaffold for developing novel therapeutic agents. The bromine atom can participate in halogen bonding and offers a site for further modification, while the hydrazide end allows for straightforward condensation reactions to build molecular complexity. This guide provides a detailed overview of the synthesis, applications, and experimental protocols related to 2-(4-Bromoanilino)acetohydrazide for researchers in drug discovery and development.

Synthesis of 2-(4-Bromoanilino)acetohydrazide: A Foundational Protocol

The synthesis of 2-(4-Bromoanilino)acetohydrazide is a well-established, two-step process commencing from commercially available p-bromoaniline. The procedure involves an initial N-alkylation followed by hydrazinolysis.

Protocol 1: Synthesis of 2-(4-Bromoanilino)acetohydrazide

Step 1: Synthesis of Ethyl-2-(4-bromophenylamino)acetate (Intermediate I)

-

Reagents & Setup:

-

p-Bromoaniline (13.9 g, 0.1 mol)

-

Ethyl chloroacetate (12.25 ml, 0.1 mol)

-

Anhydrous potassium carbonate (19.5 g, 0.15 mol)

-

Dry acetone (250 ml)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Combine p-bromoaniline, ethyl chloroacetate, and anhydrous potassium carbonate in the round-bottom flask containing dry acetone.[4]

-

Scientist's Note: Anhydrous potassium carbonate acts as a base to neutralize the HCl formed during the nucleophilic substitution reaction, driving the reaction to completion. The use of dry acetone is crucial to prevent unwanted side reactions with water.

-

Heat the mixture to reflux (approximately 70°C) with continuous stirring for 24 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the excess acetone from the filtrate by distillation or using a rotary evaporator.

-

The resulting solid is Intermediate I. Purify it by recrystallization from ethanol.[4] The expected melting point is 150-152°C.[4]

-

Step 2: Synthesis of 2-(4-Bromoanilino)acetohydrazide (Compound II)

-

Reagents & Setup:

-

Ethyl-2-(4-bromophenylamino)acetate (I) (12.9 g, 0.05 mol)

-

Hydrazine hydrate (99%, 2.4 ml, 0.075 mol)

-

Ethanol (100 ml)

-

Round-bottom flask with a reflux condenser.

-

-

Procedure:

-

Dissolve the synthesized intermediate (I) in ethanol in the round-bottom flask.

-

Add hydrazine hydrate to the solution.[4]

-

Scientist's Note: This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide. A slight excess of hydrazine hydrate ensures the complete conversion of the ester.

-

Reflux the mixture on a water bath for 6 hours.[4]

-

After reflux, remove the excess ethanol by distillation.

-

Cool the concentrated mixture. White, needle-like crystals of 2-(4-bromoanilino)acetohydrazide will separate out.[4]

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

-

The final product can be further purified by recrystallization from ethanol. The expected melting point is 184-186°C.[4]

-

Caption: Synthetic pathway for 2-(4-Bromoanilino)acetohydrazide.

Medicinal Chemistry Applications: A Versatile Scaffold

The primary value of 2-(4-Bromoanilino)acetohydrazide in medicinal chemistry lies in its role as a versatile intermediate for creating a library of diverse molecular structures with significant therapeutic potential.

Antimicrobial and Antifungal Agents

The hydrazide moiety is readily condensed with various aldehydes and ketones to form Schiff bases (hydrazones). These hydrazones can then be cyclized to generate important heterocyclic scaffolds like 1,3,4-oxadiazoles.[4]

-

Mechanism Insight: The antimicrobial activity of these derivatives is often attributed to the N-C=C-N linkage. The lipophilicity of the bromoaniline group can enhance the molecule's ability to penetrate microbial cell membranes.

-

Key Findings: Studies have shown that substituted oxadiazoles and hydrazones derived from the parent hydrazide exhibit remarkable antibacterial and antifungal activities.[4] The specific nature of the substituent on the aromatic aldehyde used in the condensation step plays a crucial role in modulating the biological activity.[5]

Anticancer Agents

Hydrazide-hydrazones are a well-established class of compounds investigated for their anticancer properties.[1][6] The core structure of 2-(4-Bromoanilino)acetohydrazide serves as an excellent starting point for designing novel antiproliferative agents.

-

Design Strategy: The terminal -NH2 group of the hydrazide can be reacted with various keto-compounds, including those with known pharmacophores, to create hybrid molecules.

-

Reported Activity: Derivatives have been synthesized and evaluated for cytotoxicity against several human cancer cell lines, including colon carcinoma (HCT-116), lung cancer (A549), and breast cancer (MCF-7), with some compounds showing potent activity.[7][8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Derivatives of 2-(4-Bromoanilino)acetohydrazide have also been explored for their potential to mitigate inflammatory responses. One study synthesized a series of 1,3,4-oxadiazole derivatives from this core and screened them for anti-inflammatory activity, with some compounds showing positive results.[4]

Caption: Derivatization potential of the core hydrazide scaffold.

Protocol 2: Synthesis and Antimicrobial Screening of a Derivative

This section provides a practical, self-validating protocol for the synthesis of a Schiff base derivative from 2-(4-Bromoanilino)acetohydrazide, followed by its preliminary screening for antibacterial activity.

Part A: Synthesis of 2-(4-bromoanilino)-N'-[(2-hydroxyphenyl)methylidene]acetohydrazide

-

Reagents & Setup:

-

2-(4-Bromoanilino)acetohydrazide (0.01 mol)

-

2-Hydroxybenzaldehyde (Salicylaldehyde) (0.01 mol)

-

Ethanol

-

Glacial acetic acid (few drops)

-

Round-bottom flask with reflux condenser.

-

-

Procedure:

-

Dissolve 2-(4-Bromoanilino)acetohydrazide in a suitable amount of ethanol in the round-bottom flask.

-

Add 2-hydroxybenzaldehyde to the solution, followed by a few drops of glacial acetic acid.[4]

-

Scientist's Note: The acetic acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Reflux the mixture on a water bath for 6 hours.[4]

-

Cool the reaction mixture in an ice bath. The solid product (a Schiff base) will precipitate.

-

Filter the solid, wash thoroughly with ice-cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from ethanol to obtain the pure compound.[4] The structure can be confirmed by IR and NMR spectroscopy.[9]

-

Part B: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

-

Materials & Preparation:

-

Nutrient Agar medium

-

Sterile Petri dishes

-

Cultures of test bacteria (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)

-

Synthesized compound and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

DMSO (as a solvent for the compound and as a negative control).

-

Sterile filter paper discs (6 mm diameter).

-

-

Procedure:

-

Media Preparation: Prepare and sterilize Nutrient Agar according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organisms in sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Seeding: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Disc Preparation: Prepare a solution of the synthesized compound in DMSO (e.g., at 100 µg/ml). Impregnate sterile filter paper discs with this solution. Also prepare discs with the standard antibiotic and with pure DMSO.

-

Application: Aseptically place the prepared discs onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. Compare the zone of inhibition of the test compound with the positive and negative controls.

-

Caption: Workflow for synthesis and antimicrobial evaluation.

Data Summary

The following table summarizes key physical and spectral data for the starting materials, intermediate, and final product as reported in the literature.

| Compound Name | Structure | Molecular Formula | M.P. (°C) | Key Spectral Data (¹H NMR, δ ppm) |

| Ethyl-2-(4-bromophenylamino)acetate | Intermediate I | C₁₀H₁₂BrNO₂ | 150-152 | 7.16-7.36 (4H, m, Ar), 7.89 (1H, s, NH), 4.1-4.2 (2H, q, CH₂), 3.85 (2H, s, CH₂), 1.24-1.28 (3H, t, CH₃)[4] |

| 2-(4-Bromoanilino)acetohydrazide | Target Compound | C₈H₁₀BrN₃O | 184-186 | 9.5 (1H, s, CONH), 8.5 (1H, s, NH), 6.4-7.1 (4H, m, Ar), 4.15-4.2 (2H, s, NH₂), 3.84 (2H, s, CH₂)[4] |

Conclusion

2-(4-Bromoanilino)acetohydrazide is a high-value scaffold in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydrazide group make it an ideal starting point for generating libraries of novel compounds. The demonstrated potential of its derivatives as antimicrobial, anticancer, and anti-inflammatory agents underscores its importance for further investigation. The protocols provided herein offer a robust foundation for researchers to synthesize this core and explore its vast potential in the development of new therapeutic agents.

References

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: Not available)

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (URL: [Link])

- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

-

2-(4-Bromophenyl)acetohydrazide - PMC. (URL: [Link])

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (URL: [Link])

-

Biological activities of hydrazide derivatives in the new millennium - ResearchGate. (URL: [Link])

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (URL: [Link])

-

(PDF) Synthesis and Antiproliferative Activity of - Amanote Research. (URL: [Link])

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. (URL: [Link])

-

Anticancer activity of some newly synthesized pyrano[2,3-d][4][5][10]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon - ResearchGate. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

- Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (URL: Not available)

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

- A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan. (URL: Not available)

-

Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of some new acrylohydrazide, 2-oxo-1,2-dihydropyridine, bispyridine and chromene derivatives as potent antimicrobial agents | Abstract - Der Pharma Chemica. (URL: [Link])

-

Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues | Asian Journal of Chemistry. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Compound 2-(4-bromoanilino)-N'-[(2-hydroxyphenyl)methylidene]acetohydrazide -... [chemdiv.com]

- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-(4-Bromoanilino)acetohydrazide in Synthetic Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the utility of 2-(4-Bromoanilino)acetohydrazide as a pivotal chemical intermediate.

2-(4-Bromoanilino)acetohydrazide is a highly versatile and valuable chemical intermediate in the field of organic and medicinal chemistry. Its structure is uniquely primed for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmacologically active agents. The molecule's utility stems from two key features: the 4-bromoaniline moiety, which provides a site for further functionalization and influences the electronic properties of the final molecule, and the acetohydrazide group (-CO-NH-NH2), a reactive handle that readily participates in cyclization reactions.